Product packaging for 3-Chloro-N,2-dihydroxybenzamide(Cat. No.:CAS No. 61799-80-2)

3-Chloro-N,2-dihydroxybenzamide

Cat. No.: B6308759
CAS No.: 61799-80-2
M. Wt: 187.58 g/mol
InChI Key: DYRQVRHKOYATOX-UHFFFAOYSA-N
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Description

3-Chloro-N,2-dihydroxybenzamide is a small molecule with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . Its structure features both amide and dihydroxy functional groups, making it a valuable scaffold in medicinal chemistry and chemical biology research . Compounds within this benzamide class are of significant interest in early-stage drug discovery, particularly in the development of novel E3 ligase binders for use in technologies like PROTACs (Proteolysis-Targeting Chimeras) . Researchers are exploring how the conformational locking of such benzamide derivatives can optimize their physiochemical properties and on-target binding affinity . Furthermore, structurally similar ortho-hydroxybenzamide compounds have been investigated as iron-chelating agents and for their potential to inhibit epigenetic targets such as LSD1 (Lysine-Specific Histone Demethylase 1), indicating potential avenues in anticancer research . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B6308759 3-Chloro-N,2-dihydroxybenzamide CAS No. 61799-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-3-1-2-4(6(5)10)7(11)9-12/h1-3,10,12H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQVRHKOYATOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494459
Record name 3-Chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-80-2
Record name 3-Chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Chloro N,2 Dihydroxybenzamide

Elucidation of Synthetic Pathways for N,2-Dihydroxybenzamide Scaffolds

The synthesis of the core N,2-dihydroxybenzamide scaffold can be approached through several established chemical routes. A common strategy involves the acylation of a hydroxylamine (B1172632) derivative with a suitably protected 2-hydroxybenzoic acid. The protection of the phenolic hydroxyl group is often necessary to prevent side reactions during the amide bond formation.

A general pathway commences with a 2-hydroxybenzoic acid derivative, where the hydroxyl group may be protected, for instance, as a benzyl (B1604629) or silyl (B83357) ether. This protected acid is then activated, typically by conversion to an acid chloride or by using a coupling agent, before being reacted with a protected hydroxylamine, such as O-benzylhydroxylamine. The final step involves the deprotection of both the phenolic and the N-hydroxy groups to yield the desired N,2-dihydroxybenzamide.

An alternative approach involves the direct reaction of a 2-hydroxybenzoic acid ester, such as methyl salicylate, with hydroxylamine. This reaction is often carried out in the presence of a base.

Reaction Step Reagents and Conditions Intermediate/Product
Protection of 2-hydroxybenzoic acidBenzyl bromide, K2CO3, acetone, reflux2-(Benzyloxy)benzoic acid
Acid chloride formationThionyl chloride (SOCl2) or oxalyl chloride, DMF (cat.), DCM2-(Benzyloxy)benzoyl chloride
AmidationO-Benzylhydroxylamine, pyridine (B92270) or Et3N, DCM, 0 °C to rtN,2-Bis(benzyloxy)benzamide
DeprotectionH2, Pd/C, ethanol (B145695) or methanolN,2-Dihydroxybenzamide

This table outlines a general synthetic strategy for the N,2-dihydroxybenzamide scaffold.

Strategies for Regioselective Chlorination of the Benzene (B151609) Ring at Position 3

Achieving regioselective chlorination at the 3-position of a 2-hydroxybenzamide scaffold is a significant synthetic hurdle. Direct chlorination of salicylic (B10762653) acid or salicylamide (B354443) often results in a mixture of 3-chloro and 5-chloro isomers, with the 5-chloro product frequently being the major isomer due to the ortho,para-directing effect of the hydroxyl group.

To circumvent this, a multi-step strategy is typically required. One of the most viable routes involves starting with a precursor that is already chlorinated at the desired position. For instance, 3-chlorosalicylic acid can serve as a key starting material. The synthesis of 3-chlorosalicylic acid itself can be achieved through the chlorination of salicylic acid, followed by the separation of the 3-chloro and 5-chloro isomers. A described method involves passing gaseous chlorine into a solution of salicylic acid in concentrated sulfuric acid. google.com

Plausible Synthetic Route to 3-Chloro-N,2-dihydroxybenzamide:

Step Starting Material Reagents and Conditions Product
1Salicylic acidCl2 (g), concentrated H2SO4Mixture of 3-chlorosalicylic acid and 5-chlorosalicylic acid
23-Chlorosalicylic acidSOCl2 or coupling agent (e.g., EDC, HOBt)3-Chloro-2-hydroxybenzoyl chloride or activated ester
33-Chloro-2-hydroxybenzoyl chlorideHydroxylamine (NH2OH) or a protected derivativeThis compound

This table presents a plausible synthetic pathway for this compound, emphasizing the use of a pre-chlorinated starting material to ensure regioselectivity.

Preparation of N-Oxidation and Hydroxamic Acid Precursors

The formation of the N-hydroxyamide (hydroxamic acid) functionality is a critical step in the synthesis of this compound. This transformation can be achieved through various methods, with the most common being the reaction of a carboxylic acid derivative with hydroxylamine or its protected forms.

Starting from 3-chlorosalicylic acid, the carboxylic acid can be activated to facilitate the reaction with hydroxylamine. Common activating agents include thionyl chloride to form the acid chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxybenzotriazole (HOBt). The use of protected hydroxylamines, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, can offer advantages in terms of stability and purification, followed by a final deprotection step.

The direct N-oxidation of a pre-formed 3-chloro-2-hydroxybenzamide (B3258008) is a less common but mechanistically interesting possibility. Enzymatic N-hydroxylation of primary and secondary amines is a known metabolic pathway mediated by cytochrome P450 enzymes. nih.gov In a synthetic context, this would require specific oxidizing agents that can selectively oxidize the amide nitrogen without affecting other functional groups in the molecule.

Precursor Reagent(s) for N-Hydroxylation Key Considerations
3-Chloro-2-hydroxybenzoic acid1. EDC, HOBt, DMF2. Hydroxylamine hydrochloride, baseA widely used and versatile method for forming the hydroxamic acid from the carboxylic acid.
Methyl 3-chloro-2-hydroxybenzoateHydroxylamine hydrochloride, base (e.g., KOH or NaOH) in methanolA straightforward method starting from the corresponding ester.
3-Chloro-2-hydroxybenzoyl chlorideHydroxylamine hydrochloride, base in a biphasic systemA highly reactive precursor that requires careful handling.

This table summarizes common methods for the preparation of the hydroxamic acid moiety in this compound.

Derivatization and Design of Analogues for Structure-Activity Relationship Studies

To explore the biological potential of this compound, the synthesis and evaluation of a library of analogs are essential for establishing structure-activity relationships (SAR). The design of these analogs typically involves systematic modifications of the core structure.

Key areas for derivatization include:

Modification of the Benzene Ring: The chlorine atom at the 3-position can be replaced with other halogens (F, Br, I) or with other small lipophilic groups (e.g., methyl, trifluoromethyl) to probe the effect of electronics and sterics at this position. Further substitution at the 4, 5, and 6-positions can also be explored.

Modification of the N-Hydroxyamide Group: The N-hydroxy group can be alkylated or acylated to investigate the importance of the free hydroxyl group for biological activity. The amide proton can also be substituted.

Modification of the Phenolic Hydroxyl Group: The 2-hydroxy group can be converted to an ether or an ester to assess its role in target binding, for example, as a hydrogen bond donor.

Position of Modification Proposed Analogs Rationale for SAR Study
C3-Position 3-Bromo-N,2-dihydroxybenzamide3-Fluoro-N,2-dihydroxybenzamide3-Methyl-N,2-dihydroxybenzamideTo evaluate the influence of the size and electronegativity of the substituent at this position on biological activity.
C5-Position 3,5-Dichloro-N,2-dihydroxybenzamide3-Chloro-5-nitro-N,2-dihydroxybenzamideTo explore the impact of additional substituents on the electronic properties and overall shape of the molecule.
N-Hydroxy Group 3-Chloro-N-methoxy-2-hydroxybenzamide3-Chloro-N-acetoxy-2-hydroxybenzamideTo determine if the free N-hydroxy group is essential for activity, which is often the case for hydroxamic acid-based inhibitors.
2-Hydroxy Group 3-Chloro-N-hydroxy-2-methoxybenzamideTo assess the importance of the phenolic hydroxyl group as a hydrogen bond donor or for chelation.

This table provides examples of potential analogs of this compound for the exploration of structure-activity relationships. The biological activity of halogenated compounds can be significant and diverse, as seen in various marine natural products and synthesized molecules with insecticidal properties. nih.govplos.orgnih.gov

Molecular Interactions and Mechanistic Elucidation of 3 Chloro N,2 Dihydroxybenzamide

Biophysical Characterization of Ligand-Macromolecule Binding

We will continue to monitor the scientific literature and will update this information should any relevant research on 3-Chloro-N,2-dihydroxybenzamide be published.

Spectroscopic Studies of Binding Stoichiometry and Affinity

Spectroscopic techniques are fundamental in determining the stoichiometry and affinity of a ligand, such as this compound, binding to a target molecule. Methods like UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor changes in the spectral properties of either the ligand or the target upon complex formation.

For a hypothetical study on this compound, one would expect to find data generated from titration experiments. In such an experiment, the concentration of one binding partner is systematically varied while the other is held constant. The resulting changes in absorbance, fluorescence intensity, or chemical shift would be plotted against the molar ratio of the reactants. The inflection point of this curve often indicates the stoichiometry of the binding event (e.g., 1:1, 1:2, or 2:1).

The binding affinity, typically expressed as the dissociation constant (Kd) or association constant (Ka), can be derived by fitting the titration data to various binding models (e.g., the Hill equation). A lower Kd value signifies a higher binding affinity.

Table 1: Hypothetical Spectroscopic Data for this compound Binding

TechniqueTarget MoleculeStoichiometry (Ligand:Target)Dissociation Constant (Kd)
Fluorescence SpectroscopyProtein XData Not AvailableData Not Available
UV-Vis SpectroscopyMetal Ion YData Not AvailableData Not Available
NMR SpectroscopyEnzyme ZData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental data for this compound was found.

Thermophysical Analysis of Molecular Recognition Events

Thermophysical techniques, most notably Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide direct insight into the thermodynamics of molecular recognition. These methods measure the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. From an ITC thermogram, one can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated using the fundamental thermodynamic equation: ΔG = ΔH - TΔS.

DSC, on the other hand, can be used to assess the thermal stability of a target molecule in the presence and absence of a ligand like this compound. A shift in the melting temperature (Tm) upon addition of the ligand can indicate a binding event and provide information about the stabilizing or destabilizing effect of the ligand.

Table 2: Hypothetical Thermophysical Data for this compound Binding

TechniqueTarget MoleculeEnthalpy Change (ΔH, kcal/mol)Entropy Change (ΔS, cal/mol·K)Gibbs Free Energy (ΔG, kcal/mol)
Isothermal Titration CalorimetryProtein XData Not AvailableData Not AvailableData Not Available
Differential Scanning CalorimetryEnzyme ZData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental data for this compound was found.

Structure Activity Relationship Sar Studies of 3 Chloro N,2 Dihydroxybenzamide Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The substitution pattern on the benzamide (B126) ring system is a critical determinant of biological activity. Studies on various benzamide classes, including those with antimicrobial and enzyme-inhibitory properties, demonstrate that the nature and position of substituents significantly modulate efficacy.

Research on related benzamide structures shows that both the electronic properties and the size of the substituents can drastically alter activity. For instance, in a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, compounds with specific aryl substitutions (p-tolyl and p-methoxyphenyl) exhibited high antibacterial action, while others showed only moderate activity. researchgate.net Similarly, in the development of antiplasmodial 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to be generally advantageous for activity compared to an unsubstituted phenoxy group. mdpi.com

The introduction of different functional groups can lead to varied biological outcomes. For example, in a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, phenyl C-region derivatives generally showed better antagonism for the TRPV1 receptor than their pyridine (B92270) surrogates. nih.gov Within the phenyl derivatives, specific substitutions such as 4-trifluoromethyl and 4-(fluorobenzyl)piperidinyl resulted in excellent potency. nih.gov

Interactive Table: Effect of Ring Substituents on Biological Activity in Analogous Benzamide Scaffolds

Analog SeriesSubstituent ModificationObserved Effect on ActivityReference CompoundSource
2-Phenoxybenzamides4-Fluoro on phenoxy ringIncreased antiplasmodial activityUnsubstituted 2-phenoxybenzamide mdpi.com
N-(azetidin-1-yl)benzamidesp-tolyl or p-methoxyphenyl on azetidinone ringHigh antibacterial actionOther aryl substitutions researchgate.net
TRPV1 AntagonistsPhenyl C-region vs. Pyridine surrogatePhenyl group showed better antagonismPyridine surrogate nih.gov
TRPV1 Antagonists4-Trifluoromethyl on benzyl (B1604629) C-regionExcellent potency (Ki = 0.4 nM)- nih.gov

Analysis of the Role of the 3-Chloro Moiety in Modulating Activity

The presence of a chlorine atom at the meta-position of the benzoyl ring plays a significant structural and electronic role. The 3-chloro substituent is electron-withdrawing, which can influence the acidity and reactivity of the N-hydroxyamide group and affect interactions with biological targets.

Furthermore, the chloro-substituent can participate in specific intermolecular interactions, including halogen bonds, which can contribute to the stability of the drug-receptor complex.

Impact of Modifications to the N-Hydroxyamide Group on Biological Efficacy

The N-hydroxyamide (-CONHOH) functional group, also known as a hydroxamate, is a well-established pharmacophore responsible for the biological activity of many enzyme inhibitors. unl.pt Its primary role is often the chelation of metal ions, particularly zinc, within the active sites of metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govunl.pt

The ability of this group to coordinate with the zinc ion is crucial for inhibitory activity. Consequently, modifications to this moiety typically have a profound impact on biological efficacy.

Removal or Transformation : Studies on other classes of compounds have shown that the removal or chemical transformation of the N-hydroxy group generally results in a significant decrease or complete loss of activity. nih.gov

Bioisosteric Replacement : Replacing the hydroxamate with other zinc-binding groups is a common strategy in medicinal chemistry. However, the hydroxamate often provides a bidentate coordination to the metal ion that is highly effective.

Stability : A known liability of the hydroxamate function is its potential for metabolic instability in vivo. unl.pt Strategies to overcome this include the synthesis of prodrugs or analogues where the group's accessibility to metabolic enzymes is sterically hindered without compromising its binding ability.

The N-hydroxy group and the adjacent carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, allowing them to form critical interactions with amino acid residues in an enzyme's active site, further anchoring the inhibitor.

Stereochemical Influences on Molecular Interactions

Key stereochemical aspects include:

Amide Bond Conformation : The central amide bond can exist in different conformations. In the crystal structure of 3-Chloro-N-(3-chloro-phenyl)benzamide, the N-H and C=O bonds are anti to each other. nih.gov This arrangement affects the relative positioning of the two ring systems.

Dihedral Angles : The rotational freedom around the single bonds connecting the rings and the amide group results in a range of possible dihedral angles. As noted previously, the dihedral angle between the two aromatic rings in 3-Chloro-N-(2-methylphenyl)benzamide is nearly coplanar at 3.48°, whereas in a similar meta-substituted analogue it is 77.4°. nih.gov A planar conformation may be required for optimal π-π stacking interactions with aromatic residues in a binding site, while a more twisted conformation might be necessary to fit into other pockets.

Intramolecular Hydrogen Bonding : The presence of the 2-hydroxy group on the N-phenyl ring allows for the formation of an intramolecular hydrogen bond with the amide nitrogen or oxygen. This can create a stable, planar six-membered ring structure (an S(6) ring motif), which significantly restricts the conformational freedom of the molecule. nih.gov This pre-organization can be entropically favorable for binding to a receptor.

Interactive Table: Conformational Data of Related Chlorobenzamides

CompoundKey SubstituentsDihedral Angle Between RingsAmide ConformationSource
3-Chloro-N-(2-methylphenyl)benzamide3-Cl, 2'-CH33.48°meta-Cl is anti to C=O nih.gov
3-Chloro-N-(3-methylphenyl)benzamide3-Cl, 3'-CH377.4°- nih.gov
3-Chloro-N-(3-chloro-phenyl)benzamide3-Cl, 3'-Cl~7-9°N-H and C=O are anti nih.gov
3-chloro-N-(2-nitrophenyl)benzamide3-Cl, 2'-NO2~8-15°Forms intramolecular S(6) H-bond nih.gov

Computational Chemistry and in Silico Modeling of 3 Chloro N,2 Dihydroxybenzamide

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic and geometric structure of 3-Chloro-N,2-dihydroxybenzamide. Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The geometric structure, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation of the molecule. For instance, calculations on related benzamide (B126) derivatives often utilize basis sets like 6-311++G(d,p) to achieve a high level of accuracy. The resulting optimized geometry is crucial for subsequent in silico analyses, such as molecular docking.

Table 1: Illustrative Quantum Chemical Properties of a Benzamide Derivative

PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-311++G(d,p)
Energy Gap (HOMO-LUMO)5.3 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)

This table presents hypothetical data for a benzamide derivative to illustrate the output of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in structure-based drug design. For this compound, molecular docking simulations would involve preparing the 3D structure of the ligand and a specific protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a defined scoring function.

Studies on similar benzamide-containing compounds have shown that they can form various interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of a protein. nih.gov For example, in a study on N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed key hydrogen bonding and electrostatic interactions with active site residues of enzymes like α-glucosidase. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for a Benzamide Ligand with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR84, ASP120, HIS250
Types of InteractionsHydrogen Bond, Pi-Pi Stacking

This table provides an example of typical data obtained from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the system.

An MD simulation would typically be performed on the best-ranked pose obtained from molecular docking. The simulation would be run for a specific duration (e.g., 100 nanoseconds), and various parameters would be analyzed. nih.gov These include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to evaluate the persistence of key interactions. ajchem-a.com For instance, stable RMSD values for the complex throughout the simulation would suggest a stable binding of the ligand. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

ParameterAverage ValueInterpretation
RMSD of Protein Backbone1.5 ÅStable protein structure
RMSD of Ligand0.8 ÅStable ligand binding
Number of Hydrogen Bonds2-3Persistent hydrogen bonding

This table illustrates the kind of data and interpretations derived from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the biological activity.

For example, a QSAR study on a series of antimicrobial compounds identified several descriptors that were correlated with their activity. researchgate.net Such models, once validated, can be powerful tools for prioritizing the synthesis and testing of new derivatives with potentially enhanced activity.

Table 4: Illustrative Descriptors Used in QSAR Modeling

Descriptor TypeExample Descriptor
PhysicochemicalLogP (Lipophilicity)
TopologicalWiener Index
ElectronicHOMO/LUMO Energies
StericMolar Refractivity

This table lists common types of molecular descriptors used in QSAR studies.

Biological Activity Profiling in Preclinical Research Models

In Vitro Cell-Based Assays

No studies were identified that assessed the effect of 3-Chloro-N,2-dihydroxybenzamide on the growth of bacterial, fungal, or mammalian cell lines.

There is no available information on the use of this compound in cell-based functional screens to identify any potential phenotypic responses.

In Vivo Studies Utilizing Animal Models

No in vivo studies using murine, zebrafish, or other animal models have been published that evaluate the effects of this compound on metabolic regulation, inflammatory responses, or in models of infectious disease.

Without any in vivo studies, there is no data on the pharmacodynamic endpoints of this compound in any preclinical animal models.

There are no published data on the systemic distribution or metabolite profile of this compound in animal models.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The precise molecular structure of 3-Chloro-N,2-dihydroxybenzamide would be definitively established using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorinated benzene (B151609) ring, as well as signals for the hydroxyl (-OH) and amide (-NH) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would confirm the substitution pattern of the benzene ring. The broadness and chemical shifts of the -OH and -NH protons could provide information about hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their local electronic environment, for instance, distinguishing between carbons bonded to chlorine, oxygen, or nitrogen, and the carbonyl carbon of the amide group.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. rsc.orgbroadinstitute.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₇H₆ClNO₃), confirming the presence of chlorine through its characteristic isotopic pattern.

Fragmentation Analysis: The mass spectrum also provides information about the fragmentation pattern of the molecule upon ionization. miamioh.edu Analysis of these fragments can help to piece together the molecular structure by identifying stable substructures.

Spectroscopic Data (Predicted)
Technique Expected Observations for this compound
¹H NMRSignals corresponding to aromatic, hydroxyl, and amide protons with specific chemical shifts and coupling constants.
¹³C NMRDistinct signals for all seven carbon atoms, including the carbonyl carbon and carbons attached to heteroatoms.
High-Resolution Mass SpectrometryAccurate mass measurement confirming the elemental composition of C₇H₆ClNO₃ and characteristic isotopic pattern for chlorine.

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for the isolation of any potential analogues or impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.govlichrom.comsigmaaldrich.comblockscientific.com A validated HPLC method would involve:

Method Development: Selecting an appropriate stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation of the target compound from any impurities. lichrom.com

Purity Assessment: The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is essential for its use in further research applications.

Preparative Chromatography could be utilized if the synthesis of this compound results in a mixture of closely related analogues. This technique uses larger columns and higher sample loads to physically separate and isolate the desired compound in a pure form.

Chromatographic Data (Hypothetical)
Technique Application for this compound
High-Performance Liquid Chromatography (HPLC)
ColumnReverse-phase C18
Mobile PhaseGradient of Acetonitrile and Water
DetectionUV-Vis at a specific wavelength
Result
Purity>95% (as determined by peak area integration)
Retention TimeA characteristic retention time under specific conditions

Crystallographic Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Intermolecular Interactions: The presence and nature of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Future Directions and Emergent Research Areas for 3 Chloro N,2 Dihydroxybenzamide

Design and Synthesis of Next-Generation Chemical Probes Based on the Benzamide (B126) Scaffold

The benzamide framework is a well-established and versatile starting point in medicinal chemistry and chemical biology. mdpi.comnih.gov Its stability and the relative ease with which it can be chemically modified make it an ideal scaffold for creating libraries of compounds for screening and developing targeted chemical probes. mdpi.com The synthesis of novel benzamide derivatives is an active area of research, with various strategies being employed to explore their biological potential. nih.govnih.gov

Future research will likely focus on the strategic modification of the 3-Chloro-N,2-dihydroxybenzamide core to develop next-generation chemical probes. These probes can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of their biological targets. The synthesis of such probes would likely involve protecting the reactive hydroxyl and hydroxamic acid groups, followed by the introduction of a linker arm at a suitable position on the benzamide scaffold, and finally, the attachment of the reporter tag.

The development of N-substituted derivatives of this compound represents another promising avenue. Research on other benzamide-containing compounds has shown that substitution on the amide nitrogen can significantly influence biological activity and target specificity. nih.gov For instance, a series of N-substituted (indole or indazole) benzamides were synthesized and evaluated for their anti-tumor properties, with one active compound showing a remarkable ability to inhibit the adhesion, migration, and invasion of osteosarcoma cells. nih.gov Similarly, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides has yielded compounds with antimycobacterial and antibacterial activity. nih.gov These examples highlight the potential for creating a diverse library of this compound derivatives with a wide range of biological activities.

Exploration of Novel Biological Targets and Polypharmacology

The benzamide class of compounds is known for its broad spectrum of biological activities, including antipsychotic, anti-inflammatory, analgesic, antimicrobial, and antitumor effects. ontosight.aivalpo.edu This diversity stems from the ability of the benzamide scaffold to interact with a wide array of biological targets. Consequently, this compound and its future derivatives are likely to exhibit polypharmacology, the ability to modulate multiple biological targets.

A key area of future research will be the systematic exploration of novel biological targets for this compound. Given that other benzamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), β-secretase (BACE1), epidermal growth factor receptor (EGFR) tyrosine kinase, vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, and poly(ADP-ribose) polymerase-1 (PARP-1), it is plausible that this compound could also interact with these or other related enzymes. mdpi.comnih.govnih.govnih.govnih.gov For example, a series of benzamides and benzamidines were synthesized and showed selective inhibition of VEGFR tyrosine kinases. nih.gov In another study, novel benzamide derivatives were discovered to be potent PARP-1 inhibitors with significant anticancer activity. nih.gov

The hydroxamic acid moiety in this compound is a particularly important feature, as this functional group is known to chelate metal ions and is a key component of many enzyme inhibitors, including histone deacetylase (HDAC) inhibitors. The exploration of this compound's activity against a panel of HDACs and other metalloenzymes will be a critical step in elucidating its biological function. Furthermore, the investigation into multi-target drugs for complex diseases like Alzheimer's is an intensive area of research where substituted benzamides have shown promise. mdpi.comnih.gov

Development of Advanced Methodologies for In Situ Investigations

Understanding the precise molecular interactions of a compound within a living system requires sophisticated analytical techniques. A significant future direction for research on this compound will involve the use and development of advanced methodologies for in situ investigations. These methods aim to study the compound's behavior in its native biological environment, providing a more accurate picture of its function. nih.gov

One approach involves the use of advanced spectroscopic techniques to monitor the compound's interactions with its cellular targets in real-time. nih.gov Furthermore, the development of microfluidic systems that allow for the co-culture of different cell types and the real-time monitoring of cellular responses and metabolic changes upon treatment with the compound could provide invaluable insights. mdpi.com

Bioorthogonal chemistry offers another powerful tool for in situ studies. acs.org This involves modifying this compound with a "bioorthogonal" functional group that is chemically inert to biological systems but can be specifically reacted with a probe molecule. This would allow for the precise labeling and tracking of the compound within cells. For instance, the in situ generation of reactive species from stable precursors under mild conditions, such as through photoactivation, can provide spatial and temporal control over the labeling reaction. acs.org

Contributions to Fundamental Understanding in Chemical Biology

The study of this compound and its derivatives has the potential to make significant contributions to our fundamental understanding of chemical biology. The benzamide scaffold serves as an excellent tool for structure-activity relationship (SAR) studies, where systematic modifications to the molecule's structure can be correlated with changes in its biological activity. mdpi.comnih.gov These studies are crucial for understanding the molecular features required for a compound to interact with a specific biological target.

By developing a library of this compound derivatives and screening them against a wide range of biological targets, researchers can build a detailed picture of the compound's "biological target space." This information can then be used to design more potent and selective inhibitors for specific enzymes or receptors, contributing to our understanding of enzyme-ligand interactions and the principles of rational drug design. The discovery of novel biological targets for this compound could also open up new avenues of research into previously uncharacterized biological pathways.

Furthermore, the use of chemical probes derived from this compound in bioorthogonal chemistry applications will not only help to elucidate the compound's own mechanism of action but will also provide new tools for the broader chemical biology community to study a variety of biological processes. acs.org

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-N,2-dihydroxybenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves coupling 3-chlorobenzoyl chloride with hydroxylamine derivatives under basic conditions. Key steps include:

  • Reagent Selection : Use triethylamine or pyridine as a base to neutralize HCl generated during amide bond formation (e.g., in dichloromethane solvent) .
  • Temperature Control : Reactions are often conducted at room temperature or slightly elevated (30–40°C) to balance reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization is critical for isolating the pure compound, with solvent systems like ethyl acetate/hexane (1:3) yielding high purity .
  • Yield Optimization : Pre-drying solvents, using excess acyl chloride (1.2–1.5 equivalents), and inert atmospheres (N₂/Ar) minimize hydrolysis and improve yields to 70–85% .

Advanced: How does the hydroxamate group in this compound influence its coordination chemistry with transition metals?

Methodological Answer:
The hydroxamate (-CONHOH) group enables chelation with transition metals (e.g., Fe³⁺, Cu²⁺) via its O and N donors, forming stable octahedral or square-planar complexes. Key considerations include:

  • pH-Dependent Binding : At neutral pH, deprotonation of the hydroxyl group enhances metal affinity, while acidic conditions favor protonated forms .
  • Spectroscopic Validation : UV-Vis (ligand-to-metal charge transfer bands at 300–400 nm) and X-ray crystallography confirm coordination modes (monodentate vs. bidentate) .
  • Applications : Metal complexes exhibit redox activity for catalytic applications or antimicrobial properties, requiring comparative assays (e.g., MIC tests against S. aureus) to correlate structure and activity .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C3, hydroxyl at C2) and confirms amide bond formation (δ 165–170 ppm for carbonyl) .
  • IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and O-H (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of -Cl or -OH groups) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

  • Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for antimicrobial testing to ensure consistency in MIC values .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing Cl with F or NO₂) and compare IC₅₀ values in enzyme inhibition assays (e.g., HDACs) .
  • Crystallographic Data : Resolve ambiguities in binding modes using X-ray structures of protein-ligand complexes (e.g., PDB deposition) .

Basic: What solvent systems and reaction parameters are critical for scaling up synthesis without compromising purity?

Methodological Answer:

  • Solvent Choice : Dichloromethane or THF balances solubility and reactivity; avoid DMF due to challenges in removal during purification .
  • Catalyst Screening : Pd/C or DMAP accelerates coupling reactions but requires post-reaction filtration to eliminate metal residues .
  • Scale-Up Adjustments : Use continuous flow reactors for exothermic reactions (e.g., acyl chloride additions) to maintain temperature control and improve safety .

Advanced: What challenges arise in interpreting crystallographic data for this compound-metal complexes, and how can they be mitigated?

Methodological Answer:

  • Disorder in Crystal Lattices : Chloro and hydroxyl groups may cause positional disorder. Mitigate by collecting data at low temperatures (100 K) and refining with SHELXL .
  • Weak Diffraction : Metal complexes often form small crystals. Optimize crystallization via vapor diffusion (e.g., ethanol/water mixtures) and synchrotron radiation sources .
  • Hydrogen Bonding Networks : Use Hirshfeld surface analysis (CrystalExplorer) to differentiate intermolecular H-bonds from metal coordination, ensuring accurate assignment of binding modes .

Basic: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydroxamate groups are prone to hydrolysis at pH < 3 .
  • Light Sensitivity : Conduct UV-accelerated stability tests (ICH Q1B) to assess photodegradation; store samples in amber vials with desiccants .

Advanced: What computational methods are effective in predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model membrane permeability (logP) and blood-brain barrier penetration .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to targets like HDACs or CYP450 enzymes, validated by in vitro IC₅₀ assays .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), metabolic stability (CYP3A4 liability), and toxicity (AMES test profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.